10-Ethyl-2-methoxyacridin-9(10H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66300-89-8 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
10-ethyl-2-methoxyacridin-9-one |
InChI |
InChI=1S/C16H15NO2/c1-3-17-14-7-5-4-6-12(14)16(18)13-10-11(19-2)8-9-15(13)17/h4-10H,3H2,1-2H3 |
InChI Key |
OHFUKCVEJUTDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 10 Ethyl 2 Methoxyacridin 9 10h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, no published data were found for 10-Ethyl-2-methoxyacridin-9(10H)-one.
Proton (¹H) NMR Analysis for Structural Elucidation
A proton NMR spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of adjacent protons. This analysis is crucial for piecing together the molecular framework. For this compound, this would involve identifying signals for the ethyl group (a characteristic triplet and quartet), the methoxy (B1213986) group (a singlet), and the distinct aromatic protons on the acridone (B373769) core. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities (singlet, doublet, triplet, etc.) are essential for unambiguous assignment. Unfortunately, no such experimental data has been published.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other, for instance, within the ethyl group and across the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule, such as linking the ethyl group to the nitrogen atom and confirming the positions of substituents on the acridone core.
No studies employing these 2D NMR techniques for the structural confirmation of this compound have been reported.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as for assessing sample purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For C₁₆H₁₅NO₂, the calculated exact mass is 253.1103. An experimental HRMS measurement would be required to confirm this elemental composition, providing strong evidence for the compound's identity. This crucial piece of characterization data remains unreported in available scientific sources.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Both LC-MS and GC-MS are hyphenated techniques that first separate components of a mixture chromatographically and then detect them with a mass spectrometer. These methods are standard for assessing the purity of a synthesized compound, identifying any potential impurities, byproducts, or degradation products. A purity assessment using these techniques for this compound has not been documented in the scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are paramount for identifying functional groups and elucidating molecular structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption pattern is unique to the molecule and provides a "fingerprint," with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups—the acridone core, the N-ethyl substituent, and the C2-methoxy group—give rise to characteristic absorption bands.
The most prominent feature in the IR spectrum of an acridone is the strong absorption band due to the carbonyl (C=O) stretching vibration. libretexts.org In the parent 9(10H)-acridone, this band appears around 1630-1640 cm⁻¹. The exact position is influenced by the electronic environment and potential for intermolecular hydrogen bonding. The tricyclic aromatic system produces a series of characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the rings, appear in the 900–675 cm⁻¹ region. wpmucdn.com
The methoxy group (-OCH₃) is identified by the C-O stretching vibrations, typically a strong band between 1275 and 1200 cm⁻¹ for the asymmetric stretch and a weaker band near 1075-1020 cm⁻¹ for the symmetric stretch. specac.com The N-ethyl group introduces aliphatic C-H stretching vibrations, which are observed just below 3000 cm⁻¹ (typically 2980–2870 cm⁻¹). vscht.cz The presence of the tertiary amine within the heterocyclic ring is confirmed by C-N stretching vibrations, which appear in the 1350–1200 cm⁻¹ range.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Position (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Ethyl) | Stretching | 2980 - 2870 | Medium |
| Carbonyl (C=O) | Stretching | 1640 - 1620 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-N (Ring) | Stretching | 1350 - 1200 | Medium |
| C-O (Ether, Asymmetric) | Stretching | 1275 - 1200 | Strong |
| C-O (Ether, Symmetric) | Stretching | 1075 - 1020 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly effective for identifying non-polar and symmetric bonds.
For this compound, Raman spectroscopy is highly useful for characterizing the aromatic acridone skeleton. The symmetric "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum. researchgate.net These skeletal vibrations provide a detailed fingerprint of the heterocyclic core. The C=C bonds of the aromatic system give rise to intense bands in the 1625-1475 cm⁻¹ region. The technique can also be applied to confirm the presence of other functional groups, complementing the data obtained from IR spectroscopy. Due to its low sensitivity to aqueous environments, Raman spectroscopy is an effective tool for studying such molecules in biological or aqueous media. researchgate.net
Electronic Absorption and Emission Spectroscopy
These spectroscopic methods provide insight into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption of ultraviolet or visible light and the subsequent emission of light through fluorescence.
The extended π-conjugated system of the acridone core makes this compound a strong chromophore, absorbing light in the UV and visible regions. The absorption spectrum is characterized by electronic transitions from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. uzh.ch
The UV-Vis spectrum of acridone derivatives typically displays several intense absorption bands corresponding to π → π* transitions. researchgate.net These high-energy transitions are responsible for the absorption bands observed at shorter wavelengths, generally below 350 nm. A lower-energy absorption band, often appearing with vibrational fine structure, is observed at longer wavelengths (typically 380-430 nm). nih.gov This band is also assigned to a π → π* transition, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lumenlearning.com
A weak, lower-energy n → π* transition, associated with the promotion of a non-bonding electron from the carbonyl oxygen to a π* orbital, is also possible but is often obscured by the much more intense π → π* bands. lumenlearning.com The presence of the electron-donating methoxy group at the C2 position acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. uomustansiriyah.edu.iq The N-10 ethyl group generally has a minor electronic effect on the absorption maxima compared to substitution on the aromatic rings.
Table 2: Predicted UV-Vis Absorption Characteristics for this compound in a Nonpolar Solvent
| Transition Type | Predicted λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 260 | High |
| π → π | 330 - 350 | High |
| π → π* (S₀ → S₁) | 390 - 430 | Moderate |
| n → π* | > 400 | Low (often obscured) |
Acridone derivatives are well-known for their strong fluorescence properties, making them valuable as fluorescent probes and materials. nih.gov Upon absorption of light and promotion to an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. This process is known as fluorescence.
The fluorescence emission spectrum is typically a mirror image of the lowest energy (S₀ → S₁) absorption band and is shifted to a longer wavelength, a phenomenon known as the Stokes shift. For N-substituted 2-methoxyacridones, fluorescence emission is expected in the blue-green region of the visible spectrum, typically between 420 and 500 nm. nih.gov The exact emission maximum is sensitive to solvent polarity; polar solvents often lead to a red shift in the emission spectrum. rsc.org The fluorescence excitation spectrum, which measures the fluorescence intensity as a function of excitation wavelength, should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov Acridone derivatives often exhibit high quantum yields. While the specific value for this compound is not reported, related N-substituted acridones have shown quantum yields ranging from moderate to high (e.g., 0.20 to 0.80), depending on the substitution pattern and solvent environment. rsc.orgresearchgate.net
Table 3: Predicted Photophysical Properties of this compound
| Parameter | Predicted Value/Range | Notes |
| Excitation λmax | ~390 - 430 nm | Corresponds to the lowest energy absorption band. |
| Emission λmax | ~430 - 480 nm | Dependent on solvent polarity. |
| Stokes Shift | ~30 - 60 nm | The energy difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (Φf) | 0.3 - 0.7 | Highly dependent on solvent and molecular rigidity. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
Beyond the intramolecular details, crystallography reveals how molecules are arranged in the crystal lattice. The packing of acridone derivatives is often governed by intermolecular interactions such as π–π stacking between the planar aromatic systems and weaker C–H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from neighboring molecules. rsc.org The distance between stacked acridone moieties is typically in the range of 3.4–3.6 Å. rsc.org These interactions are crucial in determining the solid-state properties of the material. The crystallographic data includes the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating unit of the crystal.
Table 4: Representative Crystallographic Data for an N-Substituted Acridone Derivative (N-(4-fluorophenyl)acridone)
Note: This data is for a related compound and serves as an example of the parameters obtained from X-ray crystallography.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₂FNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.335(3) |
| b (Å) | 3.9052(10) |
| c (Å) | 28.601(6) |
| β (°) | 99.19(3) |
| Volume (ų) | 1361.2(6) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 10 Ethyl 2 Methoxyacridin 9 10h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 10-Ethyl-2-methoxyacridin-9(10H)-one at the atomic level. These methods allow for the detailed exploration of its electronic landscape and the precise determination of its three-dimensional structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. chemrj.orgarxiv.org For acridone (B373769) derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to optimize the molecular geometry and analyze electronic properties. researchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For acridone derivatives, these calculations help in understanding their potential to interact with other molecules, including biological targets.
Table 1: Representative DFT-Calculated Properties for Acridone Derivatives
| Property | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are representative and are based on computational studies of various acridone derivatives. The exact values for this compound would require specific calculations.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for predicting spectroscopic properties. cityu.edu.hkarxiv.org These methods can be used to simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net
By calculating the vibrational frequencies, one can predict the IR spectrum of this compound, which helps in identifying its functional groups. Similarly, the prediction of electronic transitions allows for the simulation of the UV-Vis spectrum, providing insights into the molecule's photophysical properties. scienceopen.com Ab initio calculations of nuclear shielding constants can aid in the assignment of signals in NMR spectra. researchgate.net The correlation between theoretical and experimental spectra is often a crucial step in confirming the structure of newly synthesized compounds. ox.ac.uk
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and interactions of this compound over time.
Conformational Analysis and Stability of Acridone Derivatives
The flexibility of the ethyl group and the potential for rotation around single bonds in this compound make conformational analysis essential. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into the active site of a biological target. Studies on related acridone derivatives have shown that the planar acridone core is relatively rigid, while substituents can have multiple low-energy conformations. nih.gov
Simulation of Molecular Interactions with Biological Targets
A key application of MD simulations is to model the interaction of a ligand, such as this compound, with a biological macromolecule, like a protein or DNA. nih.gov These simulations can reveal the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. rsc.org For instance, the planar structure of the acridone ring is known to facilitate intercalation with DNA. iajpr.com
Molecular docking, a computational technique often used in conjunction with MD, predicts the preferred orientation of a molecule when bound to a receptor. nih.gov Docking studies on acridone derivatives have been used to predict their binding affinities and to identify key amino acid residues involved in the interaction. ijpsjournal.comnih.gov This information is invaluable for the rational design of more potent and selective drugs. nih.govbiu.ac.il
Table 2: Representative Molecular Docking Results for Acridone Derivatives with Biological Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Topoisomerase I | -7.5 to -9.0 | Lys, Asp, Arg |
| P-glycoprotein (P-gp) | -8.0 to -10.5 | Tyr, Phe, Ser |
Note: This table presents typical binding affinity ranges and interacting residues observed in docking studies of various acridone derivatives with different protein targets. The specific values for this compound would depend on the target protein.
Prediction of Spectroscopic Properties through Computational Models
Computational models play a crucial role in the interpretation and prediction of spectroscopic data. ox.ac.uk As mentioned in the context of ab initio methods, theoretical calculations can generate simulated spectra that can be compared with experimental results. This is particularly useful for complex molecules where spectral assignment can be challenging.
For this compound, computational models can predict its 1H and 13C NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. rsc.org Furthermore, time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules, which is related to their color and photostability. The calculated absorption maxima (λmax) can be correlated with experimental data to validate the computational approach.
Structure-Based Computational Design and Virtual Screening
While specific structure-based computational design and virtual screening studies focused exclusively on this compound are not extensively documented in publicly available research, the broader class of N10-substituted acridone derivatives has been the subject of significant computational investigation. These studies provide a robust framework for understanding how computational tools can be leveraged to design and discover novel acridone-based compounds with desired biological activities. The principles and methodologies applied to analogous compounds are directly applicable to the rational design of derivatives of this compound.
The core of structure-based drug design lies in utilizing the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and specificity. This process often begins with identifying a binding site on the target, followed by the computational docking of virtual libraries of compounds to predict their binding conformations and affinities.
Molecular Docking and Binding Mode Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of acridone derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, various N10-substituted acridones have been docked into the ATP-binding site of protein kinases, which are crucial targets in cancer therapy. These studies have revealed that the planar acridone scaffold can form key interactions, such as pi-pi stacking with aromatic amino acid residues, while the substituent at the N10 position can be modified to achieve specificity and additional interactions within the binding pocket.
In a representative study on N10-substituted acridone analogs, researchers performed docking simulations into the ATP-binding site of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. The results of these simulations highlighted important interactions between the acridone derivatives and the active site of P-gp, suggesting a dual role as both anti-cancer agents and modulators of multidrug resistance. biu.ac.il
Virtual Screening for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For acridone derivatives, virtual screening campaigns can be designed to explore vast chemical spaces and identify novel compounds with potentially enhanced activity. This can involve screening commercially available libraries or custom-designed virtual libraries of acridone analogs. The screening process is typically guided by a docking score, which estimates the binding affinity, and compounds with the most favorable scores are selected for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of acridone derivatives to understand the structural requirements for their activity. derpharmachemica.com These models can provide valuable insights into how different substituents on the acridone core influence the biological effect, thereby guiding the design of more potent compounds.
Pharmacophore modeling is another important computational tool that defines the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. For acridone derivatives, pharmacophore models have been developed based on a set of known active compounds. These models typically include features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and can be used to screen large databases for novel scaffolds that match the pharmacophoric requirements.
The table below illustrates the type of data that can be generated from computational studies on acridone derivatives, based on findings for analogous compounds.
| Compound Series | Target Protein | Computational Method | Key Findings |
| N10-substituted acridones | P-glycoprotein (P-gp) | Molecular Docking | Identification of key interactions in the ATP binding site, suggesting a role in modulating multidrug resistance. biu.ac.il |
| Fluoroacridones | Calmodulin dependent cAMP phosphodiesterase (PDE1c) | Molecular Docking | Correlation between in-silico binding and in-vitro activity. |
| Bis-acridone analogues | Topoisomerase I and II | Molecular Docking and Molecular Dynamics | Promising ligand-protein binding interactions, with binding energies ranging from -8.28 to -7.557 kcal/mol. ijpsjournal.com |
| Acridone glycosides | Butyrylcholinesterase (BChE) | Structure-based design | Design of selective inhibitors based on the analysis of the BChE structure. nih.gov |
| N10-substituted acridone-2-carboxamides | AKT kinase | Molecular Docking | Compounds demonstrated the ability to bind effectively to the active site of the AKT enzyme. nih.gov |
These computational approaches, when applied in an iterative cycle of design, synthesis, and biological testing, can significantly accelerate the discovery of novel and potent derivatives of this compound for various therapeutic applications.
Molecular Interactions and Biological Mechanisms of Action of Acridone Derivatives
DNA Intercalation Mechanism
The primary mode of interaction for many acridone (B373769) derivatives with biological systems is through their association with deoxyribonucleic acid (DNA). This interaction is predominantly non-covalent and is driven by the molecule's structural and electronic properties.
The planar aromatic system of the acridone core is fundamental to its ability to function as a DNA intercalator. This binding mode involves the insertion of the flat heterocyclic ring system between the adjacent base pairs of the DNA double helix. This insertion leads to a physical distortion of the DNA structure, causing it to unwind and lengthen, which can interfere with cellular processes like DNA replication and transcription.
Beyond classical intercalation, the binding of acridone derivatives can also involve electrostatic interactions. These interactions often occur between positively charged parts of the derivative, if present, and the negatively charged phosphate (B84403) backbone of DNA. Some acridone derivatives can exhibit multiple binding modes, where at different concentrations or ratios to DNA, they may bind via intercalation or through external electrostatic interactions on the DNA surface.
Affinity studies quantify the strength of this binding. For various acridone derivatives, DNA binding constants (K) have been determined to be in the range of 10^5 M⁻¹, indicating a strong binding affinity. This affinity is a critical determinant of their biological potency.
Table 1: DNA Binding Affinity of Representative Acridone Derivatives
The nature and position of substituents on the acridone scaffold profoundly influence its DNA binding properties. For the compound 10-Ethyl-2-methoxyacridin-9(10H)-one, the ethyl group at the N10 position and the methoxy (B1213986) group at the C2 position are expected to modulate its interaction with DNA in specific ways.
10-Ethyl Group: Alkylation at the N10 position is a common strategy in the design of acridone-based agents. The ethyl group is lipophilic, which can influence the compound's cellular uptake and distribution. Structurally, the N10-substituent can affect the planarity and electronic distribution of the acridone ring system, which in turn can alter the energetics of intercalation.
2-Methoxy Group: The methoxy group is an electron-donating group. The presence of such groups can enhance the π-π stacking interactions between the acridone ring and the DNA base pairs, which is a key component of the intercalative binding energy. By increasing the electron density of the aromatic system, the 2-methoxy group can lead to a more favorable overlap with the aromatic systems of the DNA bases, thereby enhancing binding affinity. Studies on related acridine (B1665455) structures have shown that electron-donating substituents can result in substantial enhancements (up to 5-fold) in DNA binding affinity.
Enzymatic Target Modulation by Acridone Derivatives
In addition to direct DNA binding, acridone derivatives exert their biological effects by inhibiting the activity of key cellular enzymes.
DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. mdpi.com They are validated targets for cancer therapy. Acridine and acridone derivatives are known to function as topoisomerase inhibitors. mdpi.com
These compounds often act as "topoisomerase poisons." Instead of merely blocking the enzyme's active site, they stabilize the transient covalent complex formed between the topoisomerase and DNA. wikipedia.org For Topoisomerase I, this results in single-strand breaks, while for Topoisomerase II, it leads to lethal double-strand breaks. mdpi.comwikipedia.org The accumulation of these breaks triggers cell cycle arrest and apoptosis. The well-known anticancer agent amsacrine, an acridine derivative, functions as a Topoisomerase II inhibitor. mdpi.com The mechanism involves the acridine ring intercalating into the DNA at the site of enzyme action, while side chains provide specificity for the enzyme-DNA complex. mdpi.com
Table 2: Topoisomerase II Inhibitory Activity of Selected Compounds
Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is essential for the immortal phenotype of most cancer cells. The G-rich single-stranded overhang of telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. Acridone derivatives have been shown to act as telomerase inhibitors by binding to and stabilizing these G-quadruplex structures. This stabilization prevents telomerase from accessing and elongating the telomere, ultimately leading to telomere shortening, cell senescence, and apoptosis. The planar acridone core is well-suited for stacking on the terminal G-quartets of the quadruplex structure, enhancing its stability.
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer. ed.ac.uk Acridone and acridine derivatives have been identified as inhibitors of several protein kinases.
For example, certain aminoacridines are potent inhibitors of Protein Kinase C (PKC), with evidence suggesting they interact with both the catalytic and regulatory domains of the enzyme. nih.gov More specifically, the acridone alkaloid buxifoliadine E has been shown to inhibit the Erk kinase pathway. nih.gov It directly inhibits Erk kinase enzyme activity, which in turn affects downstream signaling related to cell survival and apoptosis. nih.gov This demonstrates that the acridone scaffold can be adapted to target specific ATP-binding sites within the kinome.
Table 3: Protein Kinase Inhibitory and Related Activity of Acridone/Acridine Derivatives
Cellular Mechanism Studies (In Vitro Models)
There is currently no specific scientific literature available that details the induction of apoptosis pathways by this compound. Although various acridone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress, DNA binding, and modulation of apoptotic proteins, studies specifically implicating this compound in these processes have not been found. nih.govnih.govplos.org
No research data is presently available on the modulation of cellular signaling cascades by this compound. Studies on other acridone derivatives have shown that they can influence signaling pathways, such as the ERK pathway, to induce apoptosis in cancer cells. nih.gov However, the specific effects of the 10-ethyl substituted 2-methoxyacridone on cellular signaling remain uninvestigated in the available literature.
A significant area of investigation for N(10)-substituted acridone derivatives has been their ability to reverse multidrug resistance (MDR) in cancer cells. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A series of 19 N(10)-substituted-2-methoxyacridone analogues were synthesized and evaluated for their potential to modulate MDR in vinblastine-resistant (KBCh(R)-8-5) human epidermoid carcinoma cells.
These compounds were found to enhance the cytotoxicity of vinblastine (B1199706) by 5- to 35-fold. The mechanism of action is believed to be the competitive inhibition of P-gp, as these modulators were shown to significantly inhibit the efflux of vinblastine from MDR cells. The efficacy of these compounds showed a correlation with their lipophilicity, suggesting that hydrophobicity is a key determinant for their anti-MDR activity. Several analogues in this series were able to completely reverse the 24-fold resistance to vinblastine.
The study also demonstrated that these 2-methoxyacridone derivatives increased the accumulation of vinblastine in MDR cells, with some compounds showing a 1.05- to 1.7-fold greater accumulation than the standard modulator, verapamil. This effect was specific to the MDR cell line, as little effect was observed in the parental drug-sensitive line (KB-3-1).
While the study did not specifically report on the 10-ethyl derivative, it provides a strong basis for the potential of this class of compounds in overcoming P-gp mediated multidrug resistance.
| Compound Type | Cell Line | Resistance to | Reversal of Resistance | Mechanism |
| N(10)-substituted-2-methoxyacridone analogues | KBCh(R)-8-5 | Vinblastine | 5- to 35-fold enhancement of cytotoxicity | Inhibition of P-glycoprotein mediated efflux |
Other Investigated Biological Targets
No other specific biological targets for this compound have been identified in the reviewed scientific literature. The primary focus of research on closely related analogues has been on their utility as agents to overcome multidrug resistance in cancer.
Structure Activity Relationship Sar Studies Pertaining to 10 Ethyl 2 Methoxyacridin 9 10h One
Impact of N-10 Substitution (Ethyl Group) on Biological Activities
The substituent at the nitrogen atom (N-10) of the acridone (B373769) ring system plays a critical role in modulating the pharmacological properties of these compounds.
Influence on DNA Intercalation Affinity and Enzyme Inhibition
The planar tricyclic structure of the acridone core allows these molecules to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. rsc.org This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects against cancer cells. The nature of the substituent at the N-10 position can significantly influence this intercalating ability and the inhibition of related enzymes like topoisomerases. rsc.org
Studies on various N-10 substituted acridones have shown that the length and nature of the alkyl chain are important for activity. For instance, research on N10-substituted acridone-2-carboxamide derivatives indicated that an alkyl spacer at the N-10 position is an essential structural requirement for potent AKT kinase inhibition. nih.gov While direct studies on the ethyl group of 10-Ethyl-2-methoxyacridin-9(10H)-one are specific, the general consensus is that the N-10 substituent can affect the molecule's orientation and binding affinity within the DNA grooves or at the active site of enzymes.
Role of 2-Methoxy Substitution on Activity Profile
The methoxy (B1213986) group at the C-2 position of the acridone ring is another key determinant of the biological activity of this compound.
Electronic Effects on Molecular Interactions
The 2-methoxy group is an electron-donating group, which can influence the electronic distribution of the entire acridone ring system. This alteration in electron density can affect how the molecule interacts with its biological targets. For instance, the presence of a methoxy group can contribute to favorable interactions with the active sites of enzymes. rsc.org Docking studies of some acridone derivatives have shown that the oxygen of a methoxy group can form hydrogen bonds with amino acid residues in the active site of enzymes like acetylcholinesterase. rsc.org
In a study comparing the anticancer activity of various substituted acridines, a molecule with a 2-methoxy substituent was found to be approximately three times more potent than compounds with a 2-methyl or 2-chloro group, highlighting the significant impact of the electronic nature of the substituent at this position. rsc.org
Steric Effects and Receptor Binding Considerations
Beyond its electronic influence, the methoxy group at the C-2 position also has steric implications. The size and orientation of this group can affect how the acridone molecule fits into the binding pocket of a receptor or enzyme. While a methoxy group is relatively small, its presence can still create steric hindrance that may either enhance or diminish binding affinity depending on the specific topology of the target site. rsc.org
However, in some cases, bulky substituents on the acridone ring can be detrimental to activity. For instance, in certain series of acridone-based inhibitors, derivatives with 2- or 4-substituted methoxy groups showed no observable activity, suggesting that for those particular targets, an unsubstituted ring was preferred. rsc.org This highlights the context-dependent nature of steric effects in SAR.
SAR of Other Substituents on the Acridone Core and Relevance to this compound
For example, the introduction of basic side chains, often containing tertiary amines, at various positions can enhance cytotoxicity. researchgate.net The flexibility and length of these side chains are often critical for activity. scialert.netscialert.net Furthermore, the presence of electron-withdrawing or electron-donating groups at different positions can modulate the DNA binding and enzyme inhibitory properties of the acridone core. rsc.org
The combination of the N-10 ethyl group and the 2-methoxy group in this compound represents a specific balance of lipophilic, electronic, and steric properties that dictates its unique biological activity profile. Understanding the individual and collective contributions of these substituents is crucial for the rational design of more potent and selective acridone-based therapeutic agents.
Table of SAR Findings for Acridone Derivatives
| Position of Substitution | Substituent Type | General Effect on Biological Activity | Reference |
|---|---|---|---|
| N-10 | Alkyl chains (e.g., ethyl, propyl, butyl) | Influences lipophilicity, membrane permeability, and binding affinity. Chain length is often critical for potency. | researchgate.netnih.gov |
| N-10 | Alkyl chains with terminal amines | Often enhances cytotoxicity and chemosensitizing activity. | nih.govresearchgate.net |
| C-2 | Methoxy (-OCH3) | Electron-donating, can increase potency through favorable electronic interactions and hydrogen bonding. | rsc.org |
| C-2 | Methyl (-CH3), Chloro (-Cl) | Generally less potent than a methoxy group at this position in some anticancer assays. | rsc.org |
Positional and Electronic Effects of Substituents
The biological activity of acridone derivatives is significantly influenced by the nature and position of substituents on the tricyclic ring system. While specific SAR studies focusing exclusively on a wide range of substitutions on the this compound core are limited in publicly available literature, general principles can be extrapolated from research on related acridone analogs.
The position of any given substituent is also a key determinant of its effect. Modifications at the C2 and N10 positions have been a primary focus of many studies. For example, the introduction of a butyl piperidine (B6355638) side chain at the C2-position, in conjunction with another at the N10-position, has been found to yield highly active compounds, indicating a synergistic effect of substitution at these two sites.
Variations in Side Chain Linkers and Terminal Groups
A significant area of SAR exploration for acridone derivatives involves the modification of the substituent at the N10 position. The nature of the side chain, including its length, flexibility, and the presence of terminal functional groups, can dramatically impact biological activity.
Research on a series of N(10)-substituted-2-methoxyacridone analogues has demonstrated a clear relationship between the length of the alkyl chain at the N10 position and antiproliferative activity. An increase in the carbon chain length from three to four carbons has been shown to correlate with an increase in cytotoxicity. This suggests that the lipophilicity and spatial extension of the N10-substituent are important for the compound's interaction with its biological target or for its ability to traverse cell membranes.
The terminal group of the N10-side chain is also a critical factor. The introduction of various secondary amines at the terminus of an N-(ω-chloroalkyl) side chain has been systematically studied. The nature of these terminal amine substituents significantly modulates the compound's ability to act as a modulator of multidrug resistance (MDR) and its intrinsic cytotoxicity. The data from a study on N(10)-substituted-2-methoxyacridone analogues and their cytotoxicity against the KBCh(R)-8-5 cell line are presented below.
| Compound | N10-Substituent | IC50 (µM) |
|---|---|---|
| 1 | -H | >100 |
| 2 | -(CH2)3-Cl | 18.50 |
| 3 | -(CH2)3-I | 16.00 |
| 4 | -(CH2)3-N(CH3)2 | 18.00 |
| 5 | -(CH2)3-N(C2H5)2 | 15.00 |
| 6 | -(CH2)3-N(n-C3H7)2 | 12.00 |
| 7 | -(CH2)3-N(n-C4H9)2 | 10.00 |
| 8 | -(CH2)3-piperidine | 14.00 |
| 9 | -(CH2)3-morpholine | 16.00 |
| 10 | -(CH2)3-N-methylpiperazine | 8.00 |
| 11 | -(CH2)4-Cl | 15.00 |
| 12 | -(CH2)4-N(CH3)2 | 12.00 |
| 13 | -(CH2)4-N(C2H5)2 | 10.00 |
| 14 | -(CH2)4-N(n-C3H7)2 | 8.00 |
| 15 | -(CH2)4-N(n-C4H9)2 | 6.00 |
| 16 | -(CH2)4-piperidine | 4.00 |
| 17 | -(CH2)4-morpholine | 10.00 |
| 18 | -(CH2)4-N-methylpiperazine | 8.00 |
| 19 | -(CH2)4-N-phenylpiperazine | 5.00 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Acridone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For acridone derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern their cytotoxic effects.
A notable QSAR study was conducted on a series of N(10)-substituted 2-methoxyacridone analogues, the same series for which cytotoxicity data was presented in the previous section. scialert.netscialert.net This analysis employed 2D molecular descriptors to develop statistically significant models that could predict the cytotoxic potency of these compounds. scialert.netscialert.net
The resulting QSAR models revealed several key structural features that influence cytotoxicity:
Flexibility of the Side Chain: The models indicated that the flexibility of the substituent side chain at the N10 position is a positive contributor to cytotoxic activity. This suggests that the ability of the side chain to adopt different conformations is important for optimal interaction with the biological target.
Methylene (B1212753) Bridge Length: A four-membered methylene bridge between the N10 atom of the acridone core and the terminal substituent group was found to be favorable for enhancing cytotoxic potency. scialert.netscialert.net This is consistent with the experimental data showing that butyl derivatives are generally more active than their propyl counterparts. nih.govuncw.edu
Detrimental Substituents: The QSAR analysis identified that the presence of bulky substituents and sulfur atoms in the side chain is detrimental to the cytotoxic activity of 2-methoxyacridones. scialert.netscialert.net This highlights the importance of steric factors and the specific atomic composition of the side chain.
Favorable Terminal Groups: The models also suggested that the presence of heteroatoms, such as nitrogen, at the extremity of the side chain is favored for cytotoxic activity. scialert.netscialert.net This is supported by the high activity of compounds with terminal piperidine, N-methylpiperazine, and N-phenylpiperazine groups.
These QSAR findings provide a theoretical framework for the observed SAR and offer valuable guidance for the rational design of novel, more potent 2-methoxyacridone derivatives as potential therapeutic agents. By quantifying the relationship between molecular descriptors and biological activity, QSAR models can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.
Advanced Applications of Acridone Derivatives in Scientific Research
Fluorescent Probes and Bioimaging Applications
The rigid, planar structure and conjugated π-system of the acridone (B373769) core give rise to inherent fluorescence, making it an excellent fluorophore for the development of fluorescent probes. These probes are instrumental in bioimaging, allowing for the visualization and study of biological processes at the cellular and subcellular levels.
Design Principles for Acridone-Based Fluorescent Probes
The design of acridone-based fluorescent probes hinges on the strategic modification of the acridone scaffold to modulate its photophysical properties and introduce specific functionalities. The core principle often involves the integration of a recognition moiety that can selectively interact with a target analyte, and a signaling unit (the acridone fluorophore) that reports this interaction through a change in its fluorescence.
Key design strategies include:
Substitution Effects: The introduction of electron-donating or electron-withdrawing groups at various positions on the acridone ring can significantly alter the absorption and emission wavelengths, as well as the quantum yield of the fluorophore. For instance, an electron-donating group like a methoxy (B1213986) group at the 2-position, as in 10-Ethyl-2-methoxyacridin-9(10H)-one, is expected to influence the electronic distribution and, consequently, the photophysical properties of the molecule.
Intramolecular Charge Transfer (ICT): Many acridone-based probes are designed as donor-π-acceptor (D-π-A) systems. In these systems, an electron-donating group is connected to an electron-accepting part of the molecule through a π-conjugated bridge. Upon excitation, an intramolecular charge transfer occurs, and the resulting excited state is often sensitive to the polarity of the microenvironment. This sensitivity can be exploited to probe changes in cellular environments.
Photoinduced Electron Transfer (PeT): The PeT mechanism is a common strategy for designing "turn-on" fluorescent probes. In the "off" state, the fluorescence of the acridone fluorophore is quenched by a nearby electron-rich or electron-poor moiety. Upon interaction with the target analyte, the PeT process is inhibited, leading to a restoration of fluorescence.
Reaction-Based Probes: These probes undergo a specific chemical reaction with the analyte of interest. This reaction leads to a structural change in the probe, which in turn alters its fluorescence properties, often resulting in a significant increase or a shift in the emission wavelength.
Application in Cellular Imaging and Localization Studies
The favorable photophysical properties of acridone derivatives, including good photostability and high fluorescence quantum yields, make them valuable tools for cellular imaging. Their ability to be chemically modified allows for the tuning of their lipophilicity and the introduction of targeting moieties, which can direct their accumulation in specific cellular compartments.
For example, by attaching specific ligands, acridone-based probes can be targeted to organelles such as mitochondria, lysosomes, or the nucleus. This targeted delivery enables the study of the morphology and function of these organelles in living cells. The fluorescence of the acridone probe can then be monitored using fluorescence microscopy to track its localization and to report on the local environment within the organelle.
Sensing of Specific Biomolecules and Ions (e.g., Nitric Oxide, Metal Ions)
A significant application of acridone-based fluorescent probes is in the detection of specific biomolecules and ions that play crucial roles in physiological and pathological processes.
Nitric Oxide (NO): Nitric oxide is a key signaling molecule involved in various biological functions. Acridone-based probes have been developed for the detection of NO in living cells. These probes are typically designed based on a reaction mechanism where the probe reacts with NO to form a new compound with enhanced fluorescence. For instance, probes containing an o-phenylenediamine (B120857) moiety can react with NO in the presence of oxygen to form a highly fluorescent triazole derivative.
Metal Ions: Metal ions are essential for numerous biological processes, but their dysregulation can lead to various diseases. Acridone derivatives have been functionalized with specific chelating agents to create fluorescent sensors for a range of metal ions, including Zn²⁺, Cu²⁺, Hg²⁺, and Fe³⁺. The binding of the metal ion to the chelating unit can modulate the photophysical properties of the acridone fluorophore through mechanisms such as PeT, ICT, or chelation-enhanced fluorescence (CHEF).
Table 1: Examples of Acridone-Based Fluorescent Probes and Their Target Analytes
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
| Acridone with o-phenylenediamine | Nitric Oxide (NO) | Reaction-based (triazole formation) | [General principle, specific refs. needed] |
| Acridone with crown ether | Metal Ions (e.g., K⁺) | Chelation-enhanced fluorescence (CHEF) | [General principle, specific refs. needed] |
| Acridone with dipicolylamine | Metal Ions (e.g., Zn²⁺) | Photoinduced Electron Transfer (PeT) | [General principle, specific refs. needed] |
Note: This table provides examples of design principles. Specific data for this compound is not available.
Förster Resonance Energy Transfer (FRET) Studies Utilizing Acridone Fluorophores
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). FRET is highly sensitive to the distance between the donor and acceptor and is often referred to as a "spectroscopic ruler."
Acridone derivatives can serve as either donors or acceptors in FRET pairs due to their distinct absorption and emission spectra. The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two fluorophores.
In biological research, FRET is a powerful tool for studying molecular interactions, such as protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules. An acridone fluorophore can be attached to one biomolecule, and a suitable acceptor fluorophore to another. If the two biomolecules interact, bringing the donor and acceptor into close proximity, FRET will occur, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. This change in fluorescence can be measured to quantify the interaction.
Applications in Materials Science
The unique electronic and photophysical properties of acridone derivatives also make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Acridones
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. TADF materials are characterized by a very small energy gap (ΔEST) between their lowest singlet (S₁) and triplet (T₁) excited states.
Acridone derivatives have emerged as promising building blocks for the design of TADF emitters. The acridone core can act as an electron-accepting unit, and by attaching suitable electron-donating groups, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure can be created. This molecular design helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for achieving a small ΔEST.
In a TADF-based OLED, electrical excitation generates both singlet (25%) and triplet (75%) excitons. The singlet excitons decay radiatively, producing prompt fluorescence. The triplet excitons, which are non-emissive in conventional fluorescent materials, can be converted to singlet excitons through a process called reverse intersystem crossing (RISC). This process is thermally activated and is efficient in molecules with a small ΔEST. The newly formed singlet excitons then decay to produce delayed fluorescence. The combination of prompt and delayed fluorescence allows for the efficient conversion of electrical energy into light.
The performance of acridone-based TADF materials in OLEDs is evaluated based on several parameters, including their photoluminescence quantum yield (PLQY), ΔEST, and the external quantum efficiency (EQE) of the fabricated device. The ethyl and methoxy substituents in this compound could potentially influence the donor-acceptor character and the solid-state packing of the molecule, which are critical factors for its performance as a TADF emitter.
Table 2: Key Parameters for TADF Emitters
| Parameter | Description | Importance for TADF |
| ΔEST | The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. | A small ΔEST (typically < 0.2 eV) is crucial for efficient reverse intersystem crossing (RISC). |
| PLQY | Photoluminescence Quantum Yield: The ratio of photons emitted to photons absorbed. | A high PLQY is necessary for high device efficiency. |
| RISC rate (kRISC) | The rate of conversion from triplet excitons to singlet excitons. | A fast kRISC is required to minimize non-radiative decay of triplet excitons. |
| EQE | External Quantum Efficiency: The ratio of photons emitted from the device to the number of electrons injected. | A key metric for the overall performance of an OLED. |
Note: This table outlines the general parameters for TADF emitters. Specific data for this compound is not available.
Organic Light-Emitting Diode (OLED) Applications of Acridone Derivatives
Acridone derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). nih.govias.ac.in The design of these molecules often involves a donor-acceptor (D-A) architecture, where the acridone core can act as an electron acceptor. ias.ac.in The small energy gap between the singlet and triplet excited states in these molecules allows for efficient reverse intersystem crossing, a key mechanism for harvesting triplet excitons and enhancing the internal quantum efficiency of OLEDs. rsc.org
The substitution pattern on the acridone ring plays a crucial role in tuning the emission color and device performance. For instance, the introduction of electron-donating groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to red-shifted emissions. rsc.org N-substitution on the acridone nitrogen is a common strategy to improve solubility and film-forming properties, which are essential for device fabrication. researchgate.net While specific device data for this compound is not extensively reported, the performance of structurally similar N-substituted and methoxy-functionalized acridone derivatives in OLEDs highlights its potential. The ethyl group at the N-10 position would enhance solubility, and the methoxy group at the C-2 position would act as an electron-donating group, likely influencing the emission wavelength.
Below is a table summarizing the performance of various acridone derivatives as emitters in OLEDs, which provides a comparative context for the potential of this compound.
| Emitter Compound | Host Material | Emission Color | Max. External Quantum Efficiency (EQE) (%) |
| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Doped Film | Yellow | 30.6 |
| Acridone-carbazole derivative 1 | Undoped Film | Green | - |
| Acridone-carbazole derivative 2 | Undoped Film | Green | - |
| Phenoxazine-substituted acridone | - | Sky-blue to red | 16.7 |
This table presents data for various acridone derivatives to illustrate the potential of this class of compounds in OLEDs.
Development of Fluorescent Hydrogels
Fluorescent hydrogels are a class of "smart" materials that combine the three-dimensional network structure of hydrogels with the luminescent properties of fluorophores. These materials are highly sensitive to their local environment and can exhibit changes in fluorescence in response to various stimuli such as pH, temperature, and the presence of specific ions or molecules. mater-rep.com
Acridone derivatives, with their inherent fluorescence and environmental sensitivity, are excellent candidates for incorporation into hydrogel networks. researchgate.net The development of fluorescent hydrogels can be achieved by either covalently incorporating a fluorescent monomer into the polymer backbone or by physically entrapping a fluorescent dye within the hydrogel matrix. The N-ethyl and 2-methoxy substituents of this compound could be functionalized to allow for its covalent attachment to a polymer network, leading to a stable fluorescent hydrogel with reduced leaching of the fluorophore.
The applications of such acridone-based fluorescent hydrogels are vast, including in chemical sensing, bioimaging, and drug delivery. For example, a hydrogel containing an acridone derivative could be designed to detect the presence of specific metal ions through chelation-enhanced fluorescence or quenching. rsc.orgresearchgate.net The change in fluorescence intensity or wavelength upon binding to the target analyte would provide a direct readout of its concentration.
Analytical Chemistry Applications
The distinct electrochemical and photophysical properties of acridone derivatives make them valuable tools in analytical chemistry, particularly in the development of sensors and in chromatographic techniques.
Electrochemical Properties and Sensor Development
Acridone derivatives are electroactive compounds, and their oxidation and reduction potentials can be readily measured using techniques like cyclic voltammetry. rsc.org The electrochemical behavior of acridones is influenced by the nature and position of substituents on the aromatic core. nih.govresearchgate.net Electron-donating groups, such as a methoxy group, generally lower the oxidation potential, while electron-withdrawing groups have the opposite effect. acs.org N-alkylation can also influence the electrochemical properties. researchgate.net
This electroactivity has been harnessed in the development of electrochemical sensors. For instance, acridone derivatives that can intercalate into double-stranded DNA have been used to create sensors for DNA hybridization. nih.gov The change in the electrochemical signal of the acridone derivative upon binding to DNA can be used to detect specific DNA sequences. The predictable redox behavior of compounds like this compound makes them promising candidates for the development of novel electrochemical sensors for a variety of analytes.
The following table presents representative electrochemical data for acridone derivatives, illustrating the range of redox potentials observed for this class of compounds.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
| Ethynylaniline-acridone derivative | ~0.35 | - |
| 9-Dicyanomethylene-ethynylaniline-acridone derivative | ~0.35 | -1.5 |
| Phenoxazine-substituted acridone | 0.293 | -2.23 |
| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative | 1.50 | -1.36 |
This table provides examples of the electrochemical properties of various acridone derivatives. nih.govrsc.orgbeilstein-journals.org
Conclusion and Future Research Directions
Summary of Current Understanding of 10-Ethyl-2-methoxyacridin-9(10H)-one within Acridone (B373769) Research
The current body of scientific literature provides limited specific information on the chemical compound this compound. Its primary identification is through its chemical formula (C16H15NO2) and CAS number (66300-89-8). However, a comprehensive understanding of this specific molecule can be contextualized within the broader and extensively studied class of acridone derivatives.
Acridone and its analogues are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from researchers due to their wide array of pharmacological activities. rsc.orgresearchgate.net The core acridone structure, a tricyclic aromatic ring system, is a privileged scaffold in medicinal chemistry. nih.gov The planar nature of this scaffold allows it to intercalate with DNA, a mechanism that is central to the anticancer properties of many acridone derivatives. nih.govmorressier.comwiserpub.com
Research into acridone derivatives has revealed a diverse range of biological effects, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. nih.govresearchgate.net Naturally occurring acridone alkaloids, found in various plant species, have demonstrated cytotoxic and antimalarial properties. wikipedia.orgnih.govnih.gov Synthetic acridone derivatives have been developed and investigated for their potential as therapeutic agents, with some compounds entering clinical studies for cancer treatment. nih.gov
The synthesis of acridone derivatives is well-established, with methods like the Ullmann condensation being commonly employed. wikipedia.orgresearchgate.netscribd.com This allows for the introduction of a wide variety of substituents onto the acridone core, enabling the fine-tuning of their chemical and biological properties. The structure-activity relationship (SAR) studies of these derivatives are crucial for understanding how different functional groups influence their efficacy and selectivity. nih.gov For instance, N-10 substituted acridones have been synthesized and evaluated for various biological activities, including their potential as chemosensitizers in treating multidrug-resistant malaria. nih.gov
The presence of a methoxy (B1213986) group, as seen in 2-methoxy substituted acridones, has been a subject of investigation. Studies on 2-methoxy-N10-substituted acridones have been conducted to explore their potential in reversing multidrug resistance in cancer cells. nih.gov The ethyl group at the N-10 position of this compound suggests it is a synthetic derivative, and its properties would be influenced by this N-alkylation.
Emerging Trends in Acridone Derivative Research and Methodologies
The field of acridone derivative research is dynamic, with several emerging trends and novel methodologies shaping its future direction. These trends are largely focused on enhancing the therapeutic potential of acridone-based compounds and expanding their applications in various scientific domains.
A significant trend is the development of highly targeted anticancer agents. Researchers are moving beyond the general DNA intercalating properties of acridones to design derivatives that inhibit specific molecular targets involved in cancer progression, such as topoisomerase I and II, protein kinases, and telomerase. nih.govbenthamdirect.com This targeted approach aims to improve efficacy while reducing the side effects associated with traditional chemotherapy. nih.gov The synthesis of novel acridone derivatives with potent antiproliferative activity is an active area of research, with a focus on optimizing their structure-activity relationships. nih.govacs.org
Another burgeoning area is the application of acridone derivatives in photodynamic therapy (PDT) . The photophysical properties of the acridone scaffold make it a promising candidate for use as a photosensitizer. nih.govresearchgate.net In PDT, a photosensitizer is activated by light of a specific wavelength to generate reactive oxygen species that can selectively kill cancer cells. nih.govmdpi.com Acridine (B1665455) orange, a related compound, has already shown promise as a photosensitizer for PDT in glioblastoma. nih.gov
The unique fluorescence properties of acridone derivatives are also being increasingly exploited. Their rigid, planar structure and high photostability make them excellent fluorophores. nih.gov This has led to the development of acridone-based fluorescent probes for various bioimaging applications, such as monitoring changes in cellular polarity and viscosity. mdpi.comrsc.orgrsc.orgresearchgate.net These probes are valuable tools for studying cellular processes in real-time.
Furthermore, there is a growing interest in the development of acridone derivatives as materials for organic electronics. Their photophysical and electrochemical properties are being investigated for applications in devices such as organic light-emitting diodes (OLEDs).
Methodologically, advancements in synthetic chemistry are enabling the creation of more complex and diverse acridone libraries. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient alternatives to the traditional Ullmann condensation for the synthesis of N-substituted acridones. wikipedia.orgrsc.org
Future Prospects for this compound in Advanced Scientific Research and Potential Tool Development
While specific research on this compound is currently lacking, its chemical structure suggests several promising avenues for future investigation and potential applications, drawing from the broader knowledge of acridone derivatives.
In the realm of medicinal chemistry , the combination of the N-ethyl and 2-methoxy substituents could confer unique biological activities. The methoxy group, being an electron-donating group, can influence the electronic properties of the acridone ring system, which may affect its DNA binding affinity and interaction with biological targets. rsc.org The N-ethyl group can impact the compound's lipophilicity and cellular uptake. Future research could involve the synthesis of this compound and its screening against a panel of cancer cell lines to determine its cytotoxic potential. Mechanistic studies could then elucidate its mode of action, investigating whether it acts as a DNA intercalator, a topoisomerase inhibitor, or targets other cellular pathways. Given the research on other N-substituted acridones, exploring its potential as an antimalarial or antiviral agent would also be a logical step. nih.gov
As a potential pharmacological tool , this compound could be investigated for its ability to modulate multidrug resistance in cancer. The structural similarity to other 2-methoxyacridones that have shown activity in this area makes this a compelling line of inquiry. nih.gov
The inherent fluorescence of the acridone core suggests that this compound could be developed into a fluorescent probe . The ethyl and methoxy substituents may tune its photophysical properties, such as its absorption and emission spectra, quantum yield, and sensitivity to the microenvironment. Research could focus on characterizing its fluorescence and exploring its use in cellular imaging to visualize specific organelles or monitor dynamic cellular processes.
In materials science , the compound could be evaluated as a component in organic electronic devices. Its photophysical and electrochemical properties would need to be thoroughly characterized to assess its suitability for applications such as OLEDs.
To facilitate this future research, the development of a robust and efficient synthesis for this compound would be a critical first step. This would enable the production of sufficient quantities for comprehensive biological and physical characterization.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 10-Ethyl-2-methoxyacridin-9(10H)-one and its derivatives?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
-
Nitration/Bromination : Use anhydrous conditions and catalysts like FeCl₃ for regioselective substitution at the 2- or 4-position of the acridone core .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for halogenation steps .
-
Temperature : Reactions typically proceed at 70–100°C, with higher temperatures favoring nitro group introduction .
-
Yield Improvement : Column chromatography or recrystallization (e.g., in ethyl acetate) achieves >75% purity for intermediates .
Table 1: Representative Synthesis Conditions
Step Reagents/Conditions Yield (%) Reference Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 65–78 Bromination Br₂/FeCl₃, DCM, 25°C, 12 h 70–85 Epoxide Formation H₂O₂, NaHCO₃, 70°C, 6 h 78–80
Q. How is structural characterization of acridone derivatives performed?
- Methodological Answer : Combine spectroscopic and computational techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HRMS : Validate molecular weights (e.g., [M+H]+ for this compound: calculated 284.12, observed 284.11) .
- X-ray Crystallography : Resolve planar tricyclic frameworks and substituent orientations .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Methodological Answer :
-
DNA Intercalation : Planar acridone cores insert between DNA base pairs, disrupting replication. Substituents like nitro groups enhance binding via electrostatic interactions .
-
Enzyme Inhibition : Hydroxyethyl or chloropropyl side chains improve solubility and target engagement (e.g., acetylcholinesterase inhibition by N-(2-Hydroxyethyl)acridone derivatives) .
-
Antimicrobial Activity : Halogenated derivatives (e.g., 2-Bromo-10-(3-chloropropyl)-acridinone) exhibit MIC values <10 µM against Staphylococcus aureus via membrane disruption .
Table 2: Bioactivity Data for Select Derivatives
Compound Target Activity IC₅₀/EC₅₀ (µM) Reference 4-Chloro-10-methyl-2-nitroacridone DNA Topoisomerase II Inhibition 2.3 3,6-Dihydroxypropoxy-acridone Anti-MRSA Activity 8.5
Q. How can molecular design enhance TADF efficiency in acridone-based materials?
- Methodological Answer :
-
Donor-Acceptor Geometry : Use carbazole or phenoxazine donors at 3,6-positions to stabilize charge-transfer states and minimize ΔEₛᴛ (<0.2 eV) .
-
Rigidification : Quasi-planar conformations (e.g., 3,6-DPXZ-AD) suppress non-radiative decay, achieving photoluminescence quantum yields (PLQY) >90% .
-
RISC Optimization : Multi-channel reverse intersystem crossing (RISC) from triplet states (e.g., 3LE → ¹CT) boosts KRISC to 1.1×10⁶ s⁻¹ .
Table 3: TADF Performance Metrics
Parameter 3,6-DPXZ-AD 3,6-DtBuPhCz-AD PLQY (%) 94.9 82.3 ΔEₛᴛ (eV) 0.15 0.18 TADF Lifetime (µs) 1.6 2.8
Q. How do contradictory data on acridone reactivity inform experimental design?
- Methodological Answer :
- Halogenation Variability : Bromine vs. chlorine substituents alter electronic effects. Bromine increases steric hindrance but enhances electrophilic substitution at the 4-position .
- Solvent Polarity : Polar solvents stabilize intermediates in nitro group reduction but may deactivate catalysts in Suzuki-Miyaura couplings .
- Validation : Cross-reference XRD and DFT calculations to resolve discrepancies in substituent orientation .
Key Research Gaps and Recommendations
- Synthetic Challenges : Improve regioselectivity in multi-step reactions via computational pre-screening (e.g., DFT for transition state analysis).
- Biological Targets : Expand proteomics studies to map acridone interactions beyond DNA/enzymes (e.g., kinase inhibition).
- Material Applications : Explore acridone derivatives in perovskite solar cells for enhanced stability and charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
